

Application Note: Phase 2 Clinical Trial Design for NA-931 in Obesity

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Introduction

NA-931 is a first-in-class, orally administered, small-molecule quadruple receptor agonist that simultaneously targets the insulin-like growth factor 1 (IGF-1), glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and glucagon receptors.[1][2] This multipathway approach is designed to restore metabolic homeostasis, enhance weight loss, and preserve muscle mass, offering a potentially more comprehensive and well-tolerated treatment for obesity compared to existing therapies.[2][3][4] Preclinical and Phase 1 data have demonstrated promising efficacy and safety.[3] This document outlines the protocol for a Phase 2 clinical trial to evaluate the dose-response, efficacy, and safety of NA-931 in adults with obesity or overweight with associated comorbidities.

Clinical Trial Protocol

1.1 Study Title: A Phase 2, Randomized, Double-Blind, Placebo-Controlled, Dose-Ranging Study to Evaluate the Efficacy and Safety of Oral NA-931 for Chronic Weight Management in Adults with Obesity or Overweight.

1.2 Study Objectives

- Primary Objective: To evaluate the dose-dependent effect of NA-931 on body weight reduction compared to placebo.
- Secondary Objectives:





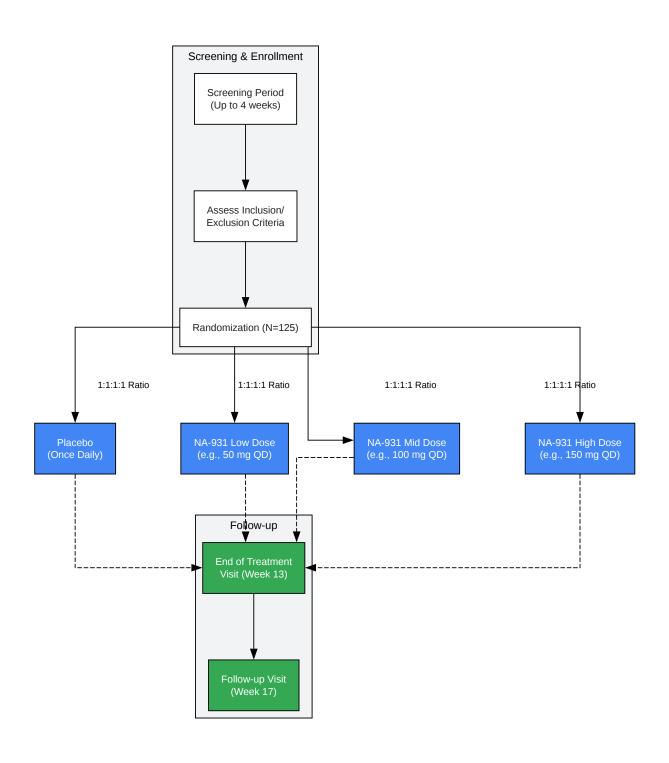


- To assess the proportion of participants achieving clinically significant weight loss thresholds (≥5%, ≥10%, and ≥12%).[5]
- To evaluate the effects of NA-931 on body composition, including fat mass and lean muscle mass.[1]
- To assess the effects of NA-931 on various cardiometabolic parameters.
- To characterize the safety and tolerability profile of NA-931.
- To evaluate the pharmacokinetics (PK) of NA-931.

1.3 Study Design

This is a 13-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][5] Eligible participants will be randomized in a 1:1:1:1 ratio to receive one of three dose levels of NA-931 or a matching placebo, administered orally once daily.





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Caption: High-level overview of the parallel-group study design.



1.4 Patient Population

- Inclusion Criteria:
 - Male or female adults, aged 18-65 years.
 - Body Mass Index (BMI) ≥30 kg/m² or ≥27 kg/m² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, type 2 diabetes).[1]
 - History of at least one self-reported unsuccessful dietary effort to lose weight.
 - Stable body weight (<5 kg change) for 3 months prior to screening.[6]
 - Willingness to follow a standardized diet and exercise counseling program.
 - Signed informed consent.
- Exclusion Criteria:
 - Previous or planned bariatric surgery.
 - Use of any weight-loss medication within 3 months of screening.
 - Uncontrolled diabetes (HbA1c > 10%).
 - History of pancreatitis or medullary thyroid carcinoma.
 - Significant cardiovascular, renal, or hepatic disease.
 - Pregnancy or lactation.

Study Endpoints and Assessments



Endpoint Category	Primary Endpoint	Secondary & Exploratory Endpoints
Efficacy	 Percent change in body weight from baseline to Week 13. 	• Proportion of participants achieving ≥5%, ≥10%, and ≥12% weight loss at Week 13.• Absolute change in body weight.• Change in waist circumference.• Change in BMI.
Body Composition	• Change from baseline in total body fat mass (kg).• Change from baseline in lean body mass (kg).	
Cardiometabolic	• Change in systolic and diastolic blood pressure.• Change in HbA1c, fasting glucose, and insulin.• Change in lipid profile (Total Cholesterol, LDL-C, HDL-C, Triglycerides).	
Safety & Tolerability	• Incidence and severity of Treatment-Emergent Adverse Events (TEAEs).• Changes in vital signs, ECGs, and clinical laboratory values.	_
Pharmacokinetics	 Plasma concentrations of NA-931 to determine Cmax, Tmax, and AUC. 	

Study Procedures and Methodologies

3.1 Schedule of Assessments



Assessme nt	Screening	Baseline (Day 1)	Week 4	Week 8	Week 13 (EOT)	Week 17 (Follow- up)
Informed Consent	×					
Inclusion/E xclusion Criteria	X	Х				
Medical History	х		-			
Physical Examinatio n	X	X				
Demograp hics	х		_			
Dispense Study Drug	X	X	X			
Vital Signs	Х	X	X	X	X	Χ
Body Weight & Waist Circ.	X	X	X	X	X	X
Body Compositio n (DXA)	Х	X				
12-Lead ECG	х	×	_			
Safety Labs	×	Х	×	X	×	
Cardiomet abolic Labs	X	Х				_



PK Sampling	Х	Х	X	X	
Adverse Event Monitoring	Х	X	×	X	X
Diet/Exerci se Counseling	X	X	X	X	

3.2 Experimental Protocols

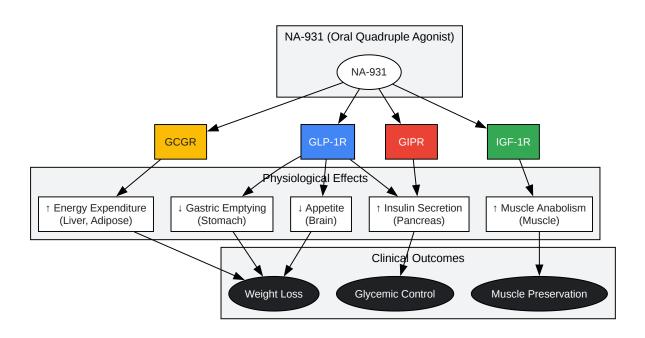
- Anthropometric Measurements: Body weight will be measured in the morning after voiding, with the participant wearing light clothing and no shoes, using a calibrated digital scale.
 Waist circumference will be measured at the midpoint between the lower margin of the last palpable rib and the top of the iliac crest.
- Body Composition: Total and regional fat mass and lean body mass will be assessed using Dual-Energy X-ray Absorptiometry (DXA), a non-invasive imaging technique.
- Cardiometabolic and Safety Labs: Blood samples will be collected after an overnight fast.
 Standard enzymatic assays will be used for lipid panels and glucose. HbA1c will be measured by high-performance liquid chromatography (HPLC). A central laboratory will perform all analyses.
- Pharmacokinetic Analysis: Sparse PK blood samples will be collected at specified time
 points post-dose during clinic visits. Plasma concentrations of NA-931 will be determined
 using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

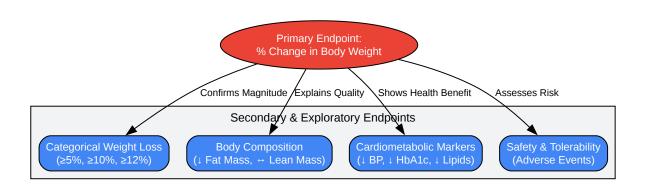
Data Presentation and Visualization

4.1 Mechanism of Action of NA-931

NA-931's unique quadruple agonism engages multiple metabolic pathways to achieve weight loss while preserving muscle.[1][4]







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